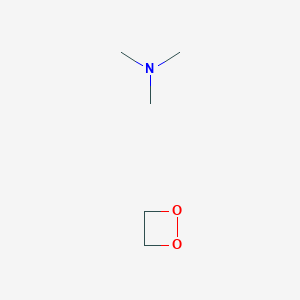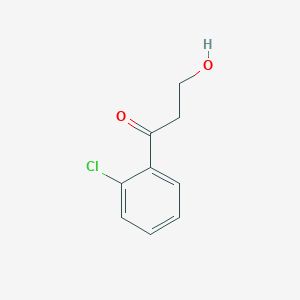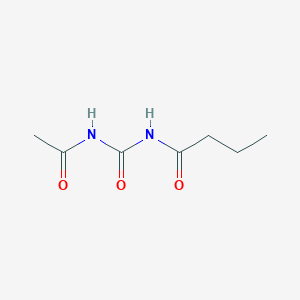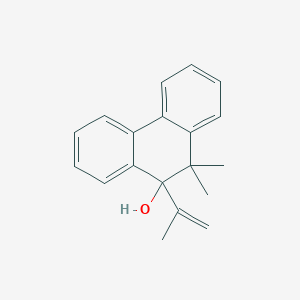![molecular formula C21H19N3O3 B12602718 Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- CAS No. 905818-85-1](/img/structure/B12602718.png)
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- is a complex organic compound with a unique structure that includes a benzamide core, a nitrophenyl group, and a phenylmethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- typically involves multiple steps, starting with the preparation of the benzamide core. The nitrophenyl group is introduced through nitration reactions, while the phenylmethylamino moiety is added via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical engineering techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The benzamide core can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
Scientific Research Applications
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents on the benzene ring, such as:
- Benzamide, N-(2-methyl-5-nitrophenyl)-
- Benzamide, N-(4-nitrophenyl)-
- Benzamide, N-(2-chlorophenyl)-
Uniqueness
What sets Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
905818-85-1 |
|---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c25-21(23-19-8-4-5-9-20(19)24(26)27)18-12-10-17(11-13-18)15-22-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,23,25) |
InChI Key |
QWTWYLUFDZJRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)





![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)

